molecular formula C12H2Cl6O2 B1329230 1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin CAS No. 58200-67-2

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin

Cat. No. B1329230
CAS RN: 58200-67-2
M. Wt: 390.9 g/mol
InChI Key: IMALTUQZEIFHJW-UHFFFAOYSA-N
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Description

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is a polychlorinated derivative of dibenzo-p-dioxin . It is a toxic compound that has been detected in domestic meat and poultry . It is a subclass of dioxins, which includes 75 congeners .


Molecular Structure Analysis

The structure of 1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin consists of two benzene rings joined by two oxygen bridges . In this compound, chlorine atoms are attached to this structure at positions 1, 2, 3, 4, 6, and 8 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Synthesis of various polychlorinated dibenzo-p-dioxin isomers, including hexachlorodibenzo-p-dioxins, has been achieved through micro-scale pyrolysis of different polychlorophenates. This method allowed the production of these compounds without the need for actual isolation, making it a safer approach for generating these toxic materials (Buser, 1975).

  • Identification Techniques : Advanced techniques like oxygen negative chemical ionization mass spectrometry, gas chromatography, and high-pressure liquid chromatography have been utilized for the specific identification of hexachlorodibenzo-p-dioxin isomers. These methods are crucial for detecting and analyzing the presence of these compounds in environmental samples (Miles, Gurprasad, & Malis, 1985).

Environmental Impact and Biodegradation

  • Toxicity and Carcinogenicity : 1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin, as part of the larger group of dioxins, has been linked to various health issues. Dioxins like TCDD have been classified as carcinogens due to their ability to cause cancer in both humans and animals. This classification is based on evidence from industrial cohorts and animal studies, as well as mechanistic information involving the aryl hydrocarbon receptor (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).

  • Biodegradation : Sphingomonas wittichii RW1, a bacterium, has demonstrated the ability to catabolize hexachlorodibenzo-p-dioxin. This discovery is significant for environmental remediation as it opens up the possibility of using bacteria to degrade these toxic compounds in polluted areas (Nam, Kim, Schmidt, & Chang, 2006).

Safety And Hazards

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is a probable human carcinogen based on sufficient evidence of carcinogenicity in animals . It has been associated with hepatic tumors in mice and rats .

properties

IUPAC Name

1,2,3,4,6,8-hexachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-4(14)10-5(2-3)19-11-8(17)6(15)7(16)9(18)12(11)20-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMALTUQZEIFHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074064
Record name 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin

CAS RN

58200-67-2
Record name 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,8-HEXACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFV052UBPN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JY Ryu, JA Mulholland, DH Kim… - Environmental science & …, 2005 - ACS Publications
The role of phenol precursors in polychlorinated dibenzo-p-dioxin (PCDD) and dibenzofuran (PCDF) formation in municipal waste incinerators is assessed on the basis of homologue …
Number of citations: 85 pubs.acs.org
A Schecter - Chemosphere, 1992 - Elsevier
Four individuals who were potentially exposed to dioxins and dibenzofurans had blood and adipose tissue measurements taken which in some instances, documented elevated dioxin …
Number of citations: 4 www.sciencedirect.com

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